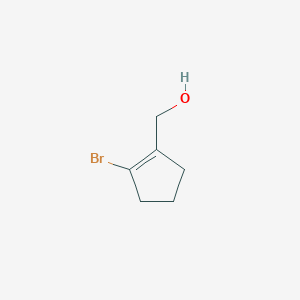

(2-Bromocyclopent-1-en-1-yl)methanol

CAS No.: 121898-54-2

Cat. No.: VC18729158

Molecular Formula: C6H9BrO

Molecular Weight: 177.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121898-54-2 |

|---|---|

| Molecular Formula | C6H9BrO |

| Molecular Weight | 177.04 g/mol |

| IUPAC Name | (2-bromocyclopenten-1-yl)methanol |

| Standard InChI | InChI=1S/C6H9BrO/c7-6-3-1-2-5(6)4-8/h8H,1-4H2 |

| Standard InChI Key | TZWYIKFZJLGJEB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=C(C1)Br)CO |

Introduction

Chemical Identity and Structural Features

(2-Bromocyclopent-1-en-1-yl)methanol belongs to the class of brominated cycloalkenols. Its IUPAC name, (2-bromocyclopenten-1-yl)methanol, reflects the bromine substitution at the 2-position of the cyclopentene ring and the hydroxymethyl group at the 1-position. The compound’s canonical SMILES representation, C1CC(=C(C1)Br)CO, highlights the conjugated double bond and spatial arrangement of functional groups.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| CAS Registry Number | 121898-54-2 |

| IUPAC Name | (2-bromocyclopenten-1-yl)methanol |

| SMILES | C1CC(=C(C1)Br)CO |

| InChI Key | TZWYIKFZJLGJEB-UHFFFAOYSA-N |

The planar cyclopentene ring introduces strain, while the bromine atom and hydroxymethyl group create electronic and steric effects that influence reactivity. The bromine serves as a leaving group in nucleophilic substitutions, and the alcohol enables oxidation or esterification.

Synthesis and Reaction Pathways

The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol typically involves bromination of cyclopentene derivatives followed by functionalization. A common route begins with cyclopentene, which undergoes electrophilic bromination to form 2-bromocyclopentene. Subsequent oxidation or hydroxylation introduces the methanol group.

Bromination of Cyclopentene

Cyclopentene reacts with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromocyclopentene. The reaction proceeds via a bromonium ion intermediate, with anti-addition favoring trans stereochemistry. Solvent polarity and temperature influence regioselectivity, ensuring bromination at the 2-position.

Hydroxymethyl Functionalization

The hydroxymethyl group is introduced through hydroboration-oxidation or epoxidation followed by ring-opening. For example, treating 2-bromocyclopentene with borane (BH₃) and subsequent oxidation with hydrogen peroxide (H₂O₂) yields the primary alcohol. Alternative methods include acid-catalyzed hydration, though competing elimination reactions require careful optimization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure and purity of (2-Bromocyclopent-1-en-1-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals appear as follows:

-

δ 4.20–4.40 ppm (2H, m): Hydroxymethyl (-CH₂OH) protons.

-

δ 3.60–3.80 ppm (1H, br s): Hydroxyl (-OH) proton (exchangeable).

-

δ 5.80–6.00 ppm (1H, m): Vinyl proton adjacent to bromine.

-

δ 2.20–2.50 ppm (4H, m): Cyclopentene ring protons.

-

-

¹³C NMR: Key resonances include:

-

δ 70–75 ppm: Carbon bearing the hydroxymethyl group.

-

δ 120–125 ppm: Olefinic carbons.

-

δ 35–45 ppm: Cyclopentene ring carbons.

-

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹: Broad O-H stretch from the alcohol group.

-

~2900 cm⁻¹: C-H stretches from the cyclopentene ring and hydroxymethyl group.

-

~550 cm⁻¹: C-Br stretch.

Applications in Organic Synthesis

(2-Bromocyclopent-1-en-1-yl)methanol is a precursor in cycloadditions, cross-coupling reactions, and heterocycle synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with aryl boronic acids, forming biaryl structures. For example, reaction with phenylboronic acid produces (2-phenylcyclopent-1-en-1-yl)methanol, a scaffold for bioactive molecules.

Diels-Alder Reactions

The strained cyclopentene ring acts as a dienophile in [4+2] cycloadditions. Reaction with 1,3-butadiene derivatives yields bicyclic compounds, which are valuable in natural product synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume